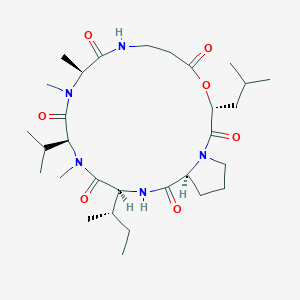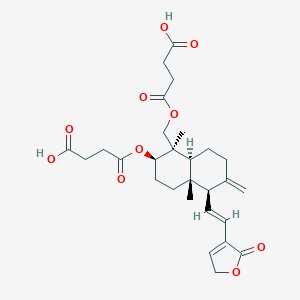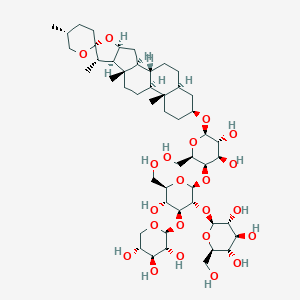
Unii-7R6CR62kfe
Vue d'ensemble
Description
La Destruxine B est une mycotoxine cyclodepsipeptidique isolée du champignon entomopathogène Metarhizium anisopliae. Elle a été découverte pour la première fois en 1962, en même temps que d'autres destruxines. La Destruxine B est connue pour ses activités insecticides, antivirales et phytotoxiques. De plus, elle présente des propriétés immunosuppressives, antitumorales et antiresorptives .
Applications De Recherche Scientifique
Destruxin B has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various analogs and derivatives for structure-activity relationship studies.
Biology: Destruxin B is studied for its insecticidal properties and its effects on insect physiology.
Medicine: It has shown potential as an antitumor agent by inducing apoptosis in cancer cells. It also exhibits immunosuppressive properties.
Industry: Destruxin B is explored for its potential use in biological pest control due to its insecticidal activity
Analyse Biochimique
Biochemical Properties
Cellular Effects
There is a lack of information on how Unii-7R6CR62kfe influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the molecular formula of this compound is C30H51N5O7
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of this compound over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la Destruxine B implique une macrolactonisation comme réaction clé. La synthèse combinatoire de précurseurs de cyclisation utilisant la synthèse peptidique en phase solide et la macrolactonisation en solution a été couronnée de succès. Le dipeptide hydroxyacide-proline avec un fragment diol protégé par l'acétonide est synthétisé de manière asymétrique, et le diol protégé est converti en époxyde après macrocyclisation .
Méthodes de Production Industrielle : Les méthodes de production industrielle de la Destruxine B ne sont pas largement documentées. La synthèse à l'échelle du gramme utilisant la synthèse en phase solution a été réalisée, ce qui indique un potentiel de mise à l'échelle pour des applications industrielles .
Analyse Des Réactions Chimiques
Types de Réactions : La Destruxine B subit diverses réactions chimiques, notamment :
Oxydation : La Destruxine B peut être oxydée dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la Destruxine B.
Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques de la molécule.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures ou les amines.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des époxydes ou des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la Recherche Scientifique
La Destruxine B a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée dans la synthèse de divers analogues et dérivés pour des études de relations structure-activité.
Biologie : La Destruxine B est étudiée pour ses propriétés insecticides et ses effets sur la physiologie des insectes.
Médecine : Elle a montré un potentiel en tant qu'agent antitumoral en induisant l'apoptose dans les cellules cancéreuses. Elle présente également des propriétés immunosuppressives.
Industrie : La Destruxine B est explorée pour son utilisation potentielle dans la lutte biologique contre les ravageurs en raison de son activité insecticide
5. Mécanisme d'Action
La Destruxine B exerce ses effets par plusieurs mécanismes :
Inhibition de la voie de signalisation Wnt/β-caténine : Cette voie est essentielle à la prolifération et à la survie des cellules.
Inhibition de l'activité de l'ATPase de type vacuolaire : La Destruxine B supprime la vacuolisation induite par VacA d'Helicobacter pylori dans les cellules épithéliales gastriques en inhibant l'activité de l'ATPase de type vacuolaire.
Voie mitochondriale : La Destruxine B induit l'apoptose dans les cellules humaines de cancer du poumon non à petites cellules par la voie mitochondriale dépendante de la famille Bcl-2.
Mécanisme D'action
Destruxin B exerts its effects through several mechanisms:
Inhibition of Wnt/β-catenin Signaling Pathway: This pathway is crucial for cell proliferation and survival.
Inhibition of Vacuolar-type ATPase Activity: Destruxin B suppresses Helicobacter pylori VacA-induced vacuolization in gastric epithelial cells by inhibiting vacuolar-type ATPase activity.
Mitochondrial Pathway: Destruxin B induces apoptosis in human non-small cell lung cancer cells through the Bcl-2 family-dependent mitochondrial pathway.
Comparaison Avec Des Composés Similaires
La Destruxine B fait partie d'une famille de destruxines, qui comprend la Destruxine A, la Destruxine E et d'autres. Ces composés partagent des structures cyclodepsipeptidiques similaires, mais diffèrent par leurs résidus d'acides aminés spécifiques et leurs chaînes latérales. Par exemple :
Destruxine A : Connue pour son activité insecticide et sa capacité à induire des changements morphologiques dans les hémocytes du ver à soie.
La Destruxine B est unique en raison de ses activités biologiques spécifiques, telles que sa capacité à inhiber la voie de signalisation Wnt/β-caténine et l'activité de l'ATPase de type vacuolaire, ce qui en fait un candidat prometteur pour la recherche antitumorale et anti-Helicobacter pylori .
Propriétés
IUPAC Name |
16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHVMBELHWUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947891 | |
| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-26-6 | |
| Record name | Destruxin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















